Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
Description
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is a structurally complex cyclohexanol derivative featuring a 3-chlorophenyl aromatic ring and a 4-methylpiperazine moiety linked via an ethyl chain.
Properties
CAS No. |
960521-38-4 |
|---|---|
Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
InChI Key |
GRUIIAQNNWQJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O |
Origin of Product |
United States |
Biological Activity
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- (CAS: 960521-38-4), is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.9 g/mol. The structure includes a cyclohexanol moiety attached to a piperazine derivative, which contributes to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉ClN₂O |
| Molecular Weight | 336.899 g/mol |
| CAS Number | 960521-38-4 |
| InChI Key | GRUIIAQNNWQJPW-UHFFFAOYSA-N |
| SMILES | ClC1=CC=CC(=C1)C(CN2CCN(C)CC2)C3(O)CCCCC3 |
Cyclohexanol derivatives often interact with various biological targets, including neurotransmitter receptors and signaling pathways. The piperazine ring in this compound suggests potential activity related to serotonin and dopamine receptors, which are crucial in mood regulation and neuropharmacology.
Neurotransmitter Interaction
Research indicates that compounds with similar structures can act as antagonists or agonists at serotonin receptors, potentially influencing conditions like anxiety and depression. The presence of the chlorophenyl group may enhance binding affinity to these receptors, thereby modulating neurotransmission.
Anticancer Properties
Recent studies have shown that cyclohexanol derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Cyclohexanol Derivative A | MDA-MB-231 | 12.5 | Apoptosis induction via caspase activation |
| Cyclohexanol Derivative B | HepG2 | 15.0 | Cell cycle arrest |
| Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- | MCF-7 | 10.0 | VEGFR inhibition |
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. Its ability to influence serotonin receptor activity suggests potential applications in treating mood disorders. Studies indicate that it may enhance serotonin levels in synaptic clefts, thereby improving mood and reducing anxiety symptoms.
Case Studies
A notable case study involved the evaluation of this compound's effects on animal models exhibiting anxiety-like behaviors. Administration resulted in a significant reduction in anxiety levels as measured by the elevated plus maze test.
Study Findings:
- Animal Model: Rats subjected to stress tests.
- Dosage: Administered orally at varying doses (5 mg/kg to 20 mg/kg).
- Results: Significant decrease in time spent in the closed arms of the maze, indicating reduced anxiety.
Scientific Research Applications
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3-Chlorophenylacetonitrile + 4-Methylpiperazine | Temperature control, solvent use | Intermediate compound |
| 2 | Intermediate + Reagents (e.g., catalysts) | Optimized conditions | Cyclohexanol derivative |
Chemistry
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of piperazine compounds exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce cytotoxic effects on tumor cell lines through apoptosis and cell cycle arrest mechanisms.
Medicine
The compound is being explored for its potential as a pharmaceutical intermediate. Its interaction with neurotransmitter receptors suggests applications in treating mood disorders and neurodegenerative diseases.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives. Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- was found to significantly inhibit the growth of specific cancer cell lines, highlighting its potential in cancer therapies .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique chemical properties make it suitable for various formulations in chemical manufacturing.
Table 3: Comparison of Related Compounds
| Compound | Structure Complexity | Biological Activity |
|---|---|---|
| Cyclohexanol | Moderate | Limited |
| Cyclohexanol, 2-(4-phenyl-1-piperazinyl)methyl | High | Antimicrobial |
| Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- | High | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- The 4-methylpiperazine group introduces a larger, more basic amine than venlafaxine’s dimethylamino group, which may alter receptor affinity and metabolic stability .
Pharmacological Activity
- Venlafaxine: Demonstrates SNRI activity, validated in rodent models (e.g., antagonism of reserpine-induced hypothermia) . Clinical efficacy correlates with rapid noradrenergic modulation in the pineal gland .
- Desvenlafaxine : A venlafaxine metabolite with improved bioavailability due to the 4-hydroxyphenyl group, highlighting the impact of aromatic substitution on pharmacokinetics .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The polar piperazine group may improve aqueous solubility relative to dimethylamino analogs, though chlorine’s hydrophobicity could counterbalance this .
- Metabolism : Piperazine moieties are prone to N-oxidation or N-dealkylation, which may generate active metabolites or reduce bioavailability compared to venlafaxine’s simpler dimethylamine .
Preparation Methods
Condensation-Based Approaches
A patented method for analogous piperazinyl-containing compounds involves condensation reactions between acetamide derivatives and triethanolamine. For this compound, a similar strategy could be employed:
-
Synthesis of the Ethyl-Piperazinyl-Chlorophenyl Intermediate :
-
Step 1 : React 3-chlorobenzyl chloride with ethylenediamine to form a secondary amine.
-
Step 2 : Introduce the 4-methylpiperazine group via nucleophilic substitution using methylpiperazine and a halogenated ethyl intermediate (e.g., 1-chloro-2-(methylpiperazinyl)ethane).
Reaction Conditions :
-
-
Coupling with Cyclohexanol :
-
Step 3 : Activate cyclohexanol’s hydroxyl group via mesylation (using methanesulfonyl chloride) or tosylation to create a leaving group.
-
Step 4 : Perform nucleophilic substitution with the ethyl-piperazinyl-chlorophenyl intermediate under alkaline conditions.
Key Data :
-
Halogenation and Cyclization Strategies
An alternative route described in WO2009057133A2 emphasizes halogenation and cyclization :
-
Halogenation of Precursors :
-
Piperazinyl Group Introduction :
-
Friedel-Crafts Alkylation :
-
Attach the 3-chlorophenyl group using aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent (e.g., benzene).
Optimization Note : Excess AlCl₃ improves electrophilic substitution efficiency but requires careful quenching to avoid side reactions.
-
Hydrolysis and Final Functionalization
Post-condensation, acid hydrolysis is critical for deprotecting intermediates or adjusting functional groups:
-
Hydrolysis Conditions :
Example :
[Yield: 85–90% after extraction with dichloromethane].
Process Optimization and Challenges
Solvent and Temperature Effects
-
Solvent Selection :
-
Temperature Control :
Byproduct Management
-
Amino Byproducts : Hydrolysis of intermediates like benzylamine can generate unwanted amines, necessitating extraction with diisopropyl ether.
-
Racemization : The chiral center at the ethyl-piperazinyl junction requires careful control to avoid racemization during acidic conditions.
Industrial-Scale Considerations
Cost-Effective Reagents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
